molecular formula C16H22N2O2S B2696095 (Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865162-17-0

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2696095
M. Wt: 306.42
InChI Key: UGRRLMZURNMJFY-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-2(3H)-one is a class of organic compounds that contain a benzene fused to a thiazole ring . These compounds are known for their diverse biological activities and are used in the synthesis of various pharmaceutical agents .


Synthesis Analysis

The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-one derivatives is characterized by a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazol-2(3H)-one derivatives can vary depending on the substituents attached to the benzene and thiazole rings. For instance, 6-bromobenzo[d]thiazol-2(3H)-one can undergo 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides to form 1,2,3-triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can vary depending on the substituents attached to the benzene and thiazole rings. Generally, these compounds are characterized by high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Safety And Hazards

The safety and hazards of benzo[d]thiazol-2(3H)-one derivatives can vary depending on the specific compound. Some derivatives may be toxic and should be handled with care .

Future Directions

The future directions in the research of benzo[d]thiazol-2(3H)-one derivatives could involve the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells . Additionally, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .

properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-5-20-9-8-18-13-7-6-12(4)10-14(13)21-16(18)17-15(19)11(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRRLMZURNMJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

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